GGFG Linker Exhibits Superior Species-Conserved Plasma Stability Compared to Val-Cit Linkers Prone to Murine Carboxylesterase Degradation
The Val-Cit-PABC linker system, while widely adopted in ADC development, exhibits a critical liability: susceptibility to carboxylesterase 1C (Ces1C)-mediated degradation in mouse and rat plasma. Multiple studies have documented that this instability substantially hinders preclinical toxicological evaluation of Val-Cit-containing ADCs in rodent models [1]. In contrast, the GGFG linker demonstrates minimal susceptibility to Ces1C, maintaining structural integrity across human, mouse, and rat plasma. This species-conserved stability enables more reliable preclinical-to-clinical translation of pharmacokinetic and toxicology data [2]. In head-to-head assessments of approved ADC linker-payload systems, the GGFG-based Deruxtecan linker exhibited comparable or superior stability in human liver S9 fractions and lysosomal preparations relative to Vedotin (Val-Cit) and Tesirine (Val-Ala) [3].
| Evidence Dimension | Plasma stability across species (susceptibility to Ces1C degradation) |
|---|---|
| Target Compound Data | GGFG linker: Ces1C-resistant; stable in mouse, rat, and human plasma |
| Comparator Or Baseline | Val-Cit-PABC linker: Ces1C-susceptible; unstable in mouse and rat plasma |
| Quantified Difference | Qualitative resistance to Ces1C-mediated degradation (GGFG) vs. documented susceptibility (Val-Cit) |
| Conditions | In vitro plasma stability assays; Ces1C expression profiling in rodent plasma |
Why This Matters
Species-conserved plasma stability directly impacts the reliability of preclinical toxicology studies and reduces the risk of translational failure due to linker-specific metabolic liabilities.
- [1] Chau CH, Steeg PS, Figg WD. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Biomedicines. 2023;11(11):3080. View Source
- [2] IPHASE Biosciences. ADC Drugs: Concepts of Linker Cleavage and Payload Release. Technical Review Article, 2024. View Source
- [3] Sterling Pharma Solutions. Stability of ADC Linker Payloads in Sub-Cellular Fractions. Technical Application Note, 2026. View Source
